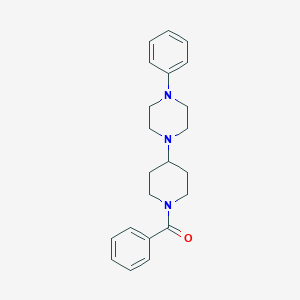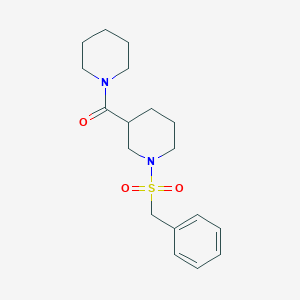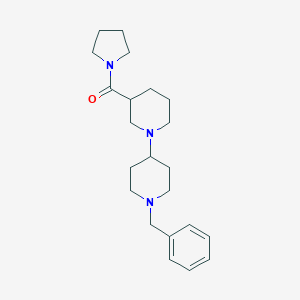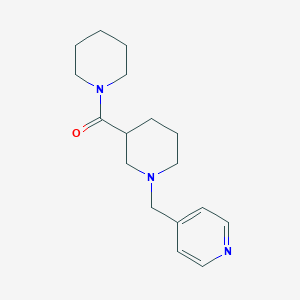
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine (CMBP) is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in medicinal chemistry due to its unique pharmacological properties. CMBP has been shown to act as a potent and selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in many physiological processes, including learning, memory, and synaptic plasticity.
Applications De Recherche Scientifique
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been extensively studied for its potential use in medicinal chemistry. It has been shown to have potent analgesic and anticonvulsant effects in animal models. 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. In addition, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Mécanisme D'action
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine acts as a potent and selective antagonist at the NMDA receptor. It binds to the receptor at the phencyclidine (PCP) site, which is located within the ion channel of the receptor. By binding to this site, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine prevents the influx of calcium ions into the neuron, which is necessary for the activation of various intracellular signaling pathways. This inhibition of calcium influx leads to a reduction in glutamate-mediated excitotoxicity, which is thought to be a major contributor to various neurological disorders.
Biochemical and Physiological Effects:
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate from neurons, which is a major contributor to glutamate-mediated excitotoxicity. In addition, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has also been shown to increase the expression of various antioxidant enzymes, which can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has several advantages for lab experiments. It is a highly selective antagonist at the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. In addition, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has been shown to have a long half-life in the brain, which allows for prolonged inhibition of NMDA receptor activity. However, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can limit its availability for research purposes. In addition, 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine has some potential side effects, such as sedation and ataxia, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine. One direction is to investigate the potential use of 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine in the treatment of various neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases. Another direction is to study the role of 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine in the regulation of synaptic plasticity, which is a key process involved in learning and memory. Finally, further research is needed to investigate the potential side effects of 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis method of 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine involves the reaction of 1-cyclohexyl-4-methylpiperidine with 1,4-dibromobutane in the presence of sodium hydride. The reaction yields 1'-Cyclohexyl-4-methyl-1,4'-bipiperidine as the major product with a yield of around 50%. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
Nom du produit |
1'-Cyclohexyl-4-methyl-1,4'-bipiperidine |
|---|---|
Formule moléculaire |
C17H32N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-cyclohexyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C17H32N2/c1-15-7-11-18(12-8-15)17-9-13-19(14-10-17)16-5-3-2-4-6-16/h15-17H,2-14H2,1H3 |
Clé InChI |
LIVDPNYSDMDMOH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)





![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
